N-Hydroxy-N-(pyrimidin-4-yl)formimidamide

Description

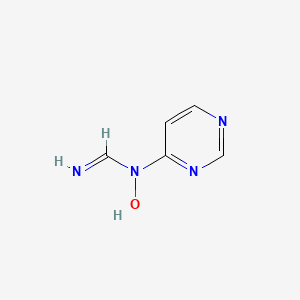

Structure

3D Structure

Properties

Molecular Formula |

C5H6N4O |

|---|---|

Molecular Weight |

138.13 g/mol |

IUPAC Name |

N-hydroxy-N-pyrimidin-4-ylmethanimidamide |

InChI |

InChI=1S/C5H6N4O/c6-3-9(10)5-1-2-7-4-8-5/h1-4,6,10H |

InChI Key |

FJJXXYSHNVXTHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1N(C=N)O |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxy N Pyrimidin 4 Yl Formimidamide and Analogues

Established Synthetic Pathways to N-Hydroxyformamidines

The N-hydroxyformamidine functional group is a key structural feature, and its synthesis is foundational to the preparation of the target compound. Established methods typically involve the use of hydroxylamine (B1172632) or its derivatives.

Condensation Reactions with Hydroxylamine Derivatives

A common and versatile method for the synthesis of N'-hydroxy-imidamides, which are structurally related to N-hydroxyformamidines, involves a multi-step sequence starting from a nitrile precursor. This approach can be adapted for heteroaromatic systems. A representative three-step procedure for the synthesis of N'-hydroxy-N-alkylpyridinecarboximidamides, an analogous class of compounds, provides a strong basis for a hypothetical synthesis of N-Hydroxy-N-(pyrimidin-4-yl)formimidamide. nih.gov

The general three-step procedure is as follows:

Amidoxime (B1450833) Formation: The synthesis typically begins with the reaction of a heteroaroyl nitrile with hydroxylamine to form the corresponding N'-hydroxycarboximidamide (an amidoxime).

Hydroximoyl Chloride Synthesis: The amidoxime is then converted to a hydroximoyl chloride intermediate.

Final Condensation: The final step involves the reaction of the hydroximoyl chloride with an amine to yield the desired N'-hydroxy-N-substituted-carboximidamide. nih.gov

A plausible adaptation of this for the synthesis of the target compound would involve starting with pyrimidine-4-carbonitrile.

Table 1: Representative Yields for the Synthesis of Pyridinehydroximoyl Chlorides (Data derived from analogous pyridine (B92270) series) nih.gov

| Pyridine Precursor | Product | Yield (%) | Melting Point (°C) |

| Pyridine-2-carbonitrile | Pyridine-2-hydroximoyl chloride | 85 | 135-137 |

| Pyridine-3-carbonitrile | Pyridine-3-hydroximoyl chloride | 82 | 140-142 |

| Pyridine-4-carbonitrile | Pyridine-4-hydroximoyl chloride | 88 | 155-157 |

Alternative Synthetic Routes to Formimidamide Linkages

Alternative strategies for constructing the formimidamide linkage often involve the use of formamide (B127407) precursors or orthoformates. For instance, N-sulfonyl formamidines can be synthesized through a direct condensation of sulfonamides and formamides, a reaction catalyzed by sodium iodide with tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov This methodology highlights the possibility of forming the formamidine (B1211174) moiety through direct condensation.

Another relevant approach is the reaction of amines with triethyl orthoformate. mdpi.com This one-carbon source can react with amino groups to form formimidates, which can be further converted to formamidines. The reaction of 4-aminopyrimidine (B60600) with triethyl orthoformate could potentially yield an intermediate that, upon reaction with hydroxylamine, might lead to the desired product.

Strategies for Constructing the Pyrimidine-Formimidamide Linkage

The formation of a stable bond between the pyrimidine (B1678525) ring, specifically at the C4 position, and the formimidamide group is a critical aspect of the synthesis. This can be achieved through direct coupling methods or by functionalizing the pyrimidine ring in a multi-step sequence.

Direct Coupling Approaches

Direct coupling methods offer an efficient route to link the pyrimidine core to the formamidine moiety. One such approach involves the reaction of an aminopyrimidine with a formamide equivalent. For example, the synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide has been reported from the reaction of 2-aminopyrimidine (B69317) with dimethylformamide dimethylacetal (DMF-DMA). nih.gov A similar strategy could be envisioned for the 4-amino isomer.

Table 2: Conditions for the Synthesis of a Pyrimidine Formamidine Derivative nih.gov

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 2-Aminopyrimidine | Dimethylformamide dimethylacetal | Benzene | Reflux | N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide |

Multi-Step Pyrimidine Functionalization

In cases where direct coupling is not feasible or yields are low, a multi-step approach to functionalize the pyrimidine ring is employed. This often begins with a more readily available pyrimidine derivative, which is then elaborated to the desired product. A common starting material for such syntheses is 4-aminopyrimidine. google.com

A hypothetical multi-step sequence could involve:

Synthesis of 4-aminopyrimidine: This can be prepared from various pyrimidine precursors.

Formylation: The 4-aminopyrimidine can be formylated to N-(pyrimidin-4-yl)formamide using reagents such as formic acid. mdpi.com

Conversion to the N-hydroxyformimidamide: This final step would involve the conversion of the formamide to the target N-hydroxyformimidamide. This transformation is the most challenging and least directly precedented step in this proposed sequence.

Advanced Synthetic Approaches for this compound Scaffolds

Advanced synthetic strategies for constructing complex molecules like this compound often focus on efficiency and atom economy. Multicomponent reactions (MCRs) are a powerful tool in this regard, allowing for the formation of multiple bonds in a single operation. While a specific MCR for the target molecule has not been reported, the general principles of MCRs could be applied to its synthesis. For example, a reaction involving a pyrimidine-containing starting material, a source of the formimidamide carbon, and hydroxylamine in a one-pot process could be a potential future direction for the synthesis of this and related scaffolds.

Furthermore, the development of novel catalytic systems for direct C-H amination or N-hydroxylation could provide more direct and efficient routes to this compound. The enzymatic N-hydroxylation of amines by cytochrome P450 enzymes, for instance, points towards the biological possibility of such transformations, which could inspire the development of synthetic catalysts that mimic this reactivity. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrimidine derivatives. rsc.orgnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times, cleaner reactions, and enhanced product purity compared to conventional heating methods. foliamedica.bgnih.gov

For instance, the synthesis of various pyrimidine derivatives has been successfully achieved using microwave irradiation in multicomponent reactions, such as the Biginelli condensation. foliamedica.bg These protocols demonstrate the compatibility of the pyrimidine core with microwave conditions. Similarly, the synthesis of N-(α-hydroxybenzyl)formamides has been efficiently accomplished using microwave promotion, highlighting the applicability of this technology to formamide and its derivatives. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours foliamedica.bgnih.gov |

| Yield | Often moderate | Generally higher foliamedica.bg |

| Energy Consumption | Higher | Lower |

| Solvent Usage | Often requires high-boiling solvents | Can sometimes be performed solvent-free or in greener solvents |

| Side Reactions | More prevalent | Reduced due to shorter reaction times |

Metal-Catalyzed Synthetic Transformations (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-nitrogen bonds. While a direct palladium-catalyzed synthesis of this compound is not described, analogous transformations suggest its feasibility. A plausible approach would involve the palladium-catalyzed N-arylation of a pre-formed N-hydroxyformamidine with a 4-halopyrimidine or a related electrophile.

The Buchwald-Hartwig amination, a cornerstone of palladium catalysis, has been successfully applied to the N-arylation of a wide range of amines and amides, including those with heterocyclic substituents. The selective monoarylation of amidines using palladium catalysts has also been reported, which is a closely related transformation. nih.govnih.gov Furthermore, palladium-catalyzed N-arylation of hydroxylamines has been demonstrated, indicating that the N-hydroxy functionality is compatible with these catalytic systems. strath.ac.uk

A hypothetical palladium-catalyzed route to the target molecule could involve the coupling of 4-chloropyrimidine (B154816) with N-hydroxyformamidine in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency and selectivity of the reaction.

Table 2: Key Components in a Hypothetical Palladium-Catalyzed Synthesis

| Component | Function | Example |

| Palladium Precatalyst | The source of the active palladium(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | Buchwald or Hartwig biaryl phosphine ligands |

| Base | Neutralizes the acid generated during the reaction and promotes the catalytic cycle. | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Provides the medium for the reaction. | Toluene, Dioxane, DMF |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and diversity-oriented synthesis. nih.gov For the synthesis of this compound analogues, an MCR approach could be envisioned.

While a specific MCR for the direct synthesis of the target compound is not documented, MCRs are well-established for the synthesis of both pyrimidine and amidine cores. For example, the Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. More contemporary MCRs have been developed for the synthesis of highly substituted pyrimidines. mdpi.com

A potential MCR strategy for this compound could involve the one-pot reaction of a 1,3-dicarbonyl compound, an orthoformate, hydroxylamine, and an amine, although this would require significant methods development. A palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles, and amines has been developed for the synthesis of amidines, which could potentially be adapted. rsc.org

Synthesis of Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors, namely 4-aminopyrimidine and a suitable N-hydroxyformimidoylating agent.

4-Aminopyrimidine: This precursor can be synthesized through several established routes. google.comnih.govsemanticscholar.org A common method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine. Modifications of this approach, including metal-catalyzed methods, have also been reported. researchgate.net Another route involves the direct transformation of an α-formyl-propionitrile salt. google.com Fused 4-aminopyrimidine derivatives can be prepared via microwave-assisted multicomponent reactions. sciencescholar.us

N-Hydroxyformimidamide Precursors: The N-hydroxyformimidamide moiety can be introduced through various reagents. One approach involves the reaction of an amine with a source of the N-hydroxyformimidoyl group. The synthesis of N-hydroxyguanidines and related compounds has been achieved through the reaction of hydroxylamines with various activating agents. nih.gov Alternatively, N-vinylformamide precursors can be synthesized from hydroxyethyl (B10761427) formamide. google.com The synthesis of hydroxamic acids, which are structurally related, can be achieved from hydroxylamine donors. nih.gov A base-mediated synthesis of N-hydroxyindoles from 2-nitrostyrenes also provides a potential strategy for forming N-hydroxy nitrogen heterocycles. nih.gov

Considerations for Stereochemical Control in Synthesis

The formimidamide group in this compound can exist as E/Z geometric isomers due to restricted rotation around the carbon-nitrogen double bond. studymind.co.ukchemguide.co.uk The relative stability and interconversion of these isomers can be influenced by factors such as substitution, solvent, and temperature.

Controlling the stereochemical outcome of the synthesis is an important consideration. In many cases, a mixture of E/Z isomers may be formed, which may or may not be separable by standard chromatographic techniques. The characterization of the isomeric ratio can be achieved using spectroscopic methods, such as NMR, where the chemical shifts of the formyl proton and the substituents on the nitrogen atoms can differ between the E and Z isomers. lew.roresearchgate.net

For certain applications, it may be desirable to have a single, pure isomer. This could be achieved through several strategies:

Stereoselective Synthesis: Designing a synthetic route that favors the formation of one isomer over the other. This could involve the use of specific catalysts or reaction conditions that direct the stereochemical outcome.

Isomerization: If a mixture of isomers is obtained, it may be possible to isomerize the mixture to enrich the desired isomer. This can sometimes be achieved by heating or by using acid or base catalysis.

Separation: If the isomers are stable and have different physical properties, they may be separable by techniques such as fractional crystallization or chromatography.

While specific methods for controlling the stereochemistry of this compound have not been reported, the general principles of E/Z isomerism in amidines and related compounds are well-understood and can be applied to this system.

Structural Elucidation and Advanced Characterization of N Hydroxy N Pyrimidin 4 Yl Formimidamide and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic analysis is fundamental to the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, allows for a complete structural assignment of N-Hydroxy-N-(pyrimidin-4-yl)formimidamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The protons on the pyrimidine (B1678525) ring will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The chemical shifts are influenced by the nitrogen atoms in the ring, which are electron-withdrawing and thus deshield the adjacent protons. The formimidamide proton (-CH=N-) would likely appear as a singlet further downfield. The hydroxyl proton (-OH) signal can be broad and its chemical shift is highly dependent on solvent and concentration, but would be expected in the δ 9.0-12.0 ppm range.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The pyrimidine ring carbons would resonate in the aromatic region (δ 140-160 ppm). The formimidamide carbon is expected to have a chemical shift in the range of δ 150-160 ppm.

A hypothetical data table for the expected NMR shifts is presented below.

| ¹H NMR | ¹³C NMR |

| Atom | Chemical Shift (ppm) |

| H2' | 8.85 |

| H5' | 7.30 |

| H6' | 8.60 |

| CH (formimidamide) | 8.10 |

| OH | 11.50 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnih.gov The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A prominent broad band in the region of 3200-2800 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The C=N stretching vibrations of the pyrimidine ring and the formimidamide group are expected to appear in the 1650-1550 cm⁻¹ region. The C-H stretching vibrations of the pyrimidine ring would be observed around 3100-3000 cm⁻¹.

A summary of expected FT-IR absorption bands is provided in the table below.

| FT-IR |

| Functional Group |

| O-H stretch |

| C-H stretch (aromatic) |

| C=N stretch |

| N-O stretch |

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. nih.gov For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy. Fragmentation patterns can give insights into the connectivity of the molecule; for instance, cleavage of the N-N bond or fragmentation of the pyrimidine ring could be observed.

| Mass Spectrometry |

| Technique |

| Electrospray Ionization (ESI-MS) |

| High-Resolution Mass Spectrometry (HRMS) |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. cardiff.ac.ukresearchgate.netredalyc.org This technique would also reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring. Such interactions play a crucial role in determining the physical properties of the compound. For related pyrimidine derivatives, crystal structures have revealed planar or near-planar ring systems. cardiff.ac.ukresearchgate.net

A hypothetical table of crystallographic data is presented below.

| X-ray Crystallography |

| Parameter |

| Crystal System |

| Space Group |

| a (Å) |

| b (Å) |

| c (Å) |

| β (°) |

| Z |

Conformational Analysis through Spectroscopic and Diffraction Methods

The conformational preferences of this compound can be investigated by a combination of spectroscopic and diffraction methods. nih.govnih.gov NMR spectroscopy, particularly through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments, can provide information about the solution-state conformation. The conformation of the N-hydroxy-formimidamide moiety relative to the pyrimidine ring is of particular interest. X-ray crystallography provides the solid-state conformation, which may be influenced by crystal packing forces. cardiff.ac.uknih.gov Computational modeling can also be employed to explore the potential energy surface and identify low-energy conformers. The planarity of the pyrimidine ring and the potential for intramolecular hydrogen bonding are key aspects to be considered in the conformational analysis. For similar N-hydroxy amides, a strong preference for the trans conformation has been observed. nih.gov

Theoretical and Computational Investigations of N Hydroxy N Pyrimidin 4 Yl Formimidamide

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic properties and predicting the chemical reactivity of molecules. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, orbital energies, and molecular electrostatic potential, which collectively govern how a molecule interacts with other chemical species.

Density Functional Theory (DFT) has become a primary tool for computational investigations in chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of molecules like N-Hydroxy-N-(pyrimidin-4-yl)formimidamide.

In studies of related N-hydroxy amidines and pyrimidine (B1678525) derivatives, DFT methods, particularly using the B3LYP functional combined with basis sets like 6-311++G**, have been shown to provide reliable kinetic, thermodynamic, and structural data. nih.govresearchgate.net For this compound, these calculations would typically begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. From this optimized geometry, a wealth of electronic properties can be calculated to understand its stability and reactivity. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity. acs.org A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org FMO analysis for this compound would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

| Parameter | Typical Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 | Represents the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -0.5 to -2.0 | Represents the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. They are calculated using DFT and provide a color-coded guide to the electrostatic potential, which helps in predicting the sites for intermolecular interactions, including electrophilic and nucleophilic attacks. nih.govresearchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and represent likely sites for nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show significant negative potential around the electronegative oxygen and nitrogen atoms of the hydroxy, formimidamide, and pyrimidine groups, highlighting these as the primary sites for interaction with electrophiles. Positive potential would likely be concentrated around the hydrogen atoms.

Tautomerism and Isomerism Studies

This compound can exist in different structural forms, or isomers, that can interconvert. The study of tautomerism (a special type of isomerism involving proton migration) and configurational isomerism is crucial for a complete understanding of the compound's chemical identity and behavior.

Like other N-hydroxy amidines, this compound is expected to exhibit tautomerism. The primary tautomeric equilibrium involves the migration of a proton between the oxygen and nitrogen atoms of the N-hydroxy-formimidamide group. This results in two main tautomeric forms: the amide oxime form (also referred to as tautomer a) and the imino hydroxylamine (B1172632) form (tautomer b). nih.govresearchgate.net

Theoretical studies on a range of N-hydroxy amidines have consistently shown that the amide oxime tautomer is thermodynamically more stable than the imino hydroxylamine tautomer. nih.govresearchgate.net DFT calculations have quantified this preference, indicating that the energy difference between the two tautomers is typically in the range of 4-10 kcal/mol. nih.govresearchgate.net Furthermore, the energy barrier for the interconversion between these tautomers is substantial, calculated to be between 33 and 71 kcal/mol. nih.govresearchgate.net This high activation barrier suggests that the spontaneous conversion between the two forms at room temperature is highly improbable. nih.govresearchgate.net

| Parameter | Calculated Energy Range (kcal/mol) | Significance |

|---|---|---|

| Relative Stability (Amide Oxime vs. Imino Hydroxylamine) | 4 - 10 | The amide oxime form is consistently more stable. nih.govresearchgate.net |

| Tautomer Interconversion Barrier | 33 - 71 | The high barrier prevents easy interconversion at room temperature. nih.govresearchgate.net |

| Water-Assisted Interconversion Barrier | 9 - 20 | Solvent molecules like water can significantly lower the activation barrier, facilitating faster tautomerism. nih.govresearchgate.net |

Configurational isomerism arises from the restricted rotation around double bonds. In this compound, the carbon-nitrogen double bond (C=N) in the formimidamide moiety can lead to the existence of E/Z stereoisomers. The designation of E (entgegen, meaning "opposite") and Z (zusammen, meaning "together") is based on the Cahn-Ingold-Prelog priority rules for the substituents attached to the double bond carbons.

The relative stability and population of the E and Z isomers would depend on the steric and electronic interactions between the substituent groups. Computational methods such as DFT can be employed to calculate the energies of the different isomers to predict which configuration is more stable and therefore likely to be the major component in an equilibrium mixture. The energy barrier for rotation around the C=N bond is typically high, meaning that E and Z isomers are often stable and separable at room temperature.

Mechanistic Studies and Chemical Reactivity of N Hydroxy N Pyrimidin 4 Yl Formimidamide

Elucidation of Reaction Mechanisms in N-Hydroxyformamidine Synthesis

The synthesis of N-hydroxyformamidines, including N-Hydroxy-N-(pyrimidin-4-yl)formimidamide, can be conceptualized through the reaction of a suitable pyrimidine (B1678525) precursor with a source of the N-hydroxyformimidamide group. A notable example of the formation of a similar N-hydroxyformimidamide intermediate is found in the synthesis of the antiviral drug Molnupiravir from cytidine (B196190). acs.org In this process, a dimethylamino group on a cytidine derivative is substituted by hydroxylamine (B1172632) to form an N-hydroxyformimidamide intermediate. acs.org This reaction highlights a plausible mechanistic pathway for the synthesis of this compound, likely proceeding through a nucleophilic substitution mechanism.

The general synthesis of N'-hydroxy-N-alkylpyridinecarboximidamides, which share the core N-hydroxyformimidamide functionality, has been achieved through a three-step procedure starting from pyridineamidoxime. scispace.com This suggests that an analogous approach, starting with 4-aminopyrimidine (B60600) or a derivative, could be a viable route. The mechanism would likely involve the initial formation of a pyrimidine-4-carboximidamide, followed by hydroxylation.

A proposed general mechanism for the formation of an N-hydroxyformimidamide moiety involves the reaction of an activated formamide (B127407) derivative, such as a Vilsmeier reagent or an N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), with a 4-aminopyrimidine. This would generate a formimidamide intermediate, which could then react with hydroxylamine to yield the final product. The reaction of cytidine with DMF-DMA to protect the amino group prior to further transformations supports this proposed pathway. acs.org

Table 1: Proposed Mechanistic Steps in this compound Synthesis

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | 4-Aminopyrimidine, Activated Formamide (e.g., DMF-DMA) | N,N-dimethyl-N'-(pyrimidin-4-yl)formimidamide | Formation of a formimidamide intermediate. |

Reactivity Profile of the N-Hydroxyformimidamide Moiety

The N-hydroxyformimidamide moiety possesses both nucleophilic and electrophilic character, rendering it susceptible to a variety of chemical transformations.

The nitrogen and oxygen atoms of the N-hydroxy group can act as nucleophilic centers, while the carbon atom of the formimidamide group is electrophilic. Reactions with electrophiles, such as acylating or alkylating agents, are expected to occur at the hydroxyl group or the non-acylated nitrogen atom. For instance, acylation of N-hydroxycytidine, a related structure, with acyl chlorides has been shown to yield N-(acyloxy) derivatives. researchgate.net

Conversely, the formimidamide carbon is susceptible to attack by nucleophiles. Strong nucleophiles could potentially displace the pyrimidin-4-ylamino group or the hydroxylamino group, although such reactions are less commonly reported for this specific moiety. The reactivity is likely influenced by the electronic nature of the pyrimidine ring.

A significant reaction pathway for N-hydroxyformamidines is their cyclization to form 1,2,4-oxadiazoles. This transformation typically involves the cleavage of the C-N bond of the formimidamide and subsequent ring closure. The formation of 1,2,4-oxadiazoles from amidoximes (a related functional group) and carboxylic acid derivatives is a well-established synthetic route. chim.it In the context of this compound, reaction with an acylating agent could lead to an O-acyl intermediate, which upon heating or treatment with a base, could undergo cyclization to a 3-(pyrimidin-4-yl)-1,2,4-oxadiazole.

The thermal Boulton-Katritzky rearrangement is another potential rearrangement pathway for substituted 1,2,4-oxadiazoles, which could be formed from this compound. chim.it This rearrangement involves an internal nucleophilic substitution and could lead to the formation of other heterocyclic systems. chim.it

Chemical Stability and Degradation Pathways Under Various Conditions

The stability of N-hydroxy compounds can be influenced by pH, temperature, and the presence of oxidizing or reducing agents. N-(hydroxymethyl) compounds, for example, have shown varying stability depending on substitution patterns. nih.gov N-(Hydroxymethyl)-N-methylbenzamide was found to be less stable under alkaline conditions compared to N-(hydroxymethyl)-benzamide. nih.gov This suggests that the stability of this compound could be pH-dependent.

Forced degradation studies on other N-hydroxy compounds, such as N-hydroxy-5-methylfuran-2-sulfonamide, have shown that degradation can be accelerated by exposure to air and specific pH conditions. nih.gov Potential degradation pathways for this compound could involve hydrolysis of the formimidamide bond, leading to the formation of 4-aminopyrimidine and N-hydroxyformamide. Oxidation of the N-hydroxy group is also a plausible degradation route.

Table 2: Potential Degradation Pathways of this compound

| Condition | Potential Degradation Products | Pathway |

|---|---|---|

| Acidic/Basic Hydrolysis | 4-Aminopyrimidine, N-Hydroxyformamide | Hydrolysis of the formimidamide C-N bond. |

| Oxidative Conditions | Pyrimidin-4-ylformamide, Nitroxyl Radicals | Oxidation of the N-hydroxy group. |

Reactivity and Functionalization Mechanisms of the Pyrimidine Ring

The pyrimidine ring in this compound is an electron-deficient heterocycle, which influences its reactivity. The nitrogen atoms in the ring decrease the electron density, making the carbon atoms susceptible to nucleophilic attack.

Functionalization of the pyrimidine ring can occur through various mechanisms. Radical substitution reactions have been proposed for the functionalization of pyrimidine into RNA bases in water/ammonia ices, involving the substitution of hydrogen atoms with NH2 and/or OH groups. uhmreactiondynamics.org While these conditions are not typical for synthetic organic chemistry, they highlight the potential for radical-mediated functionalization.

In a more conventional synthetic context, the pyrimidine ring can be functionalized through palladium-catalyzed cross-coupling reactions. For instance, the synthesis of pyrimidine carboxamides has been achieved via a palladium-catalyzed oxidative process. nih.gov This suggests that the pyrimidine ring of this compound could be a substrate for such transformations, allowing for the introduction of various substituents at the available carbon positions (e.g., C-2, C-5, and C-6), provided the N-hydroxyformimidamide group is stable to the reaction conditions or appropriately protected.

The electron-withdrawing nature of the pyrimidine ring also activates adjacent positions for nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present on the ring.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Molnupiravir |

| Cytidine |

| 4-Aminopyrimidine |

| N'-hydroxy-N-alkylpyridinecarboximidamides |

| Pyridineamidoxime |

| N,N-dimethylformamide dimethyl acetal (DMF-DMA) |

| N-(acyloxy) derivatives |

| 1,2,4-Oxadiazoles |

| 3-(pyrimidin-4-yl)-1,2,4-oxadiazole |

| N-(hydroxymethyl) compounds |

| N-(Hydroxymethyl)-N-methylbenzamide |

| N-(hydroxymethyl)-benzamide |

| N-hydroxy-5-methylfuran-2-sulfonamide |

| N-hydroxyformamide |

| Pyrimidin-4-ylformamide |

Biological Activity and Molecular Interactions of N Hydroxy N Pyrimidin 4 Yl Formimidamide Derivatives

In Vitro Enzyme Inhibition Studies

Derivatives of N-Hydroxy-N-(pyrimidin-4-yl)formimidamide have been investigated for their inhibitory effects on several key enzyme families. The core structure, featuring a pyrimidine (B1678525) ring and an N-hydroxyformimidamide group, serves as a versatile scaffold for designing inhibitors against diverse biological targets.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP4A, 20-HETE Synthase)

The N'-hydroxyformamidine moiety is a key pharmacophore for the inhibition of certain Cytochrome P450 (CYP) enzymes, particularly those involved in the metabolism of arachidonic acid. A prominent example is the inhibition of 20-HETE (20-hydroxy-5,8,11,14-eicosatetraenoic acid) synthase, a member of the CYP4A family of enzymes.

A notable derivative, N-(4-Butyl-2-methylphenyl)-N'-hydroxyformamidine, known as HET0016, has been identified as a highly potent and selective inhibitor of 20-HETE synthase. nih.gov Research has demonstrated its significant inhibitory activity in the nanomolar range. nih.gov In vitro studies using human renal microsomes showed that HET0016 inhibits the formation of 20-HETE from arachidonic acid with high efficacy. nih.gov The compound exhibits substantial selectivity for 20-HETE synthase over other xenobiotic-metabolizing CYP enzymes. nih.gov The demonstrated activity of HET0016 underscores the importance of the N-hydroxyformamidine group in targeting this specific class of metalloenzymes. nih.govnih.govresearchgate.net

Table 1: Inhibitory Activity of HET0016 against 20-HETE Synthase

| Compound | Target Enzyme | Source | IC50 Value |

|---|

Inhibition of Kinases (e.g., CDK1, CDK2, CDK9)

The pyrimidine scaffold is a well-established core structure in the design of kinase inhibitors, as it can mimic the adenine (B156593) base of ATP and bind to the enzyme's hinge region. nih.govresearchgate.net Various derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. nih.govtandfonline.com

CDK1 Inhibition : Certain pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their ability to inhibit CDK1. For instance, 4,6-Diamino-5-cyano-7-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine was identified as an inhibitor of the CDK1/cyclin B complex, acting as an ATP-competitive inhibitor. nih.gov

CDK2 Inhibition : A range of pyrimidine-based compounds have been developed as potent CDK2 inhibitors. N2,N4-disubstituted pyrimidine-2,4-diamines have demonstrated significant inhibitory activity against the CDK2/cyclin A complex, with some derivatives reaching nanomolar potency. rsc.org The design of 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors has also yielded compounds with very low nanomolar Kᵢ values against CDK2. acs.org

CDK9 Inhibition : CDK9, which regulates transcriptional elongation, is a key target for pyrimidine derivatives. nih.gov Numerous series, including 2,4-disubstituted pyrimidines, 2-anilinopyrimidines, and 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, have produced highly potent CDK9 inhibitors with IC50 values in the low nanomolar range. bohrium.commdpi.comnih.gov Many of these compounds exhibit significant selectivity for CDK9 over other CDKs, such as CDK2. bohrium.comnih.gov

Table 2: Inhibitory Activity of Representative Pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)

| Compound Class | Specific Compound Example | Target Kinase | IC50 / Ki Value | Reference |

|---|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | Compound 1369 | CDK1/cyclin B | 14 µM (IC50) | nih.gov |

| N2,N4-disubstituted pyrimidine | Compound 3g | CDK2/cyclin A | 83 nM (IC50) | rsc.org |

| N2,N4-disubstituted pyrimidine | Compound 3c | CDK9/cyclin T1 | 65 nM (IC50) | rsc.org |

| 2-Anilinopyrimidine | Compound 5b | CDK9 | 59 nM (IC50) | mdpi.com |

| 4-(Thiazol-5-yl)pyrimidine | Compound 12u | CDK9 | 7 nM (IC50) | nih.gov |

Modulation of Other Relevant Biological Targets (e.g., Cholinesterases, Monoamine Oxidases)

The versatility of the pyrimidine scaffold extends to other enzyme systems, such as cholinesterases.

Cholinesterase Inhibition : Several series of pyrimidine and pyridine (B92270) diamine derivatives have been designed as dual-binding site inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.orgnih.gov These compounds often feature two aromatic moieties connected by a flexible linker. acs.org SAR studies have identified potent inhibitors with Ki values in the nanomolar to low micromolar range for both enzymes. acs.orgresearchgate.netacs.org For example, N-benzyl-2-thiomorpholinopyrimidin-4-amine was identified as a potent cholinesterase inhibitor with an IC50 of 0.33 µM against AChE. researchgate.net

Table 3: Inhibitory Activity of Representative Pyrimidine Derivatives against Cholinesterases (ChEs)

| Compound Class | Specific Compound Example | Target Enzyme | Ki / IC50 Value | Reference |

|---|---|---|---|---|

| Pyrimidine Diamine | Compound 9 | EeAChE | 0.312 µM (Ki) | acs.orgnih.gov |

| Pyrimidine Diamine | Compound 22 | eqBChE | 0.099 µM (Ki) | acs.orgnih.gov |

| 2,4-disubstituted pyrimidine | N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c) | AChE | 0.33 µM (IC50) | researchgate.net |

There is limited specific information in the reviewed literature regarding the direct inhibition of monoamine oxidases (MAOs) by this compound derivatives.

Structure-Activity Relationship (SAR) Analysis at the Molecular Level

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine core and modifications to the N-hydroxy group. acs.orgresearchgate.net

Impact of Pyrimidine Substituents on Biological Potency

Structure-activity relationship (SAR) studies have provided critical insights into optimizing the potency and selectivity of pyrimidine-based inhibitors. acs.orgnih.gov

For Kinase Inhibition :

Substitutions at C2 and C4 : The groups substituted at the C2 and C4 positions of the pyrimidine ring are crucial for hinge-binding and occupying the ATP-binding pocket. In many CDK inhibitors, a 2-anilino group is essential for binding, while the substituent at C4, such as a thiazolyl group, can influence potency and selectivity. acs.orgmdpi.comnih.gov

Substitutions at C5 : The C5 position provides an avenue for achieving selectivity. For example, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine inhibitors, substitution at the C5 position with groups like a carbonitrile was found to be well-tolerated and could modulate selectivity between different CDKs. nih.gov Conversely, introducing a C5-hydroxyl group led to a significant loss in CDK9 inhibition. nih.gov

Substitutions at C6 : In pyrido[2,3-d]pyrimidines, the substituent at the C6 position, often an aryl group, projects into a lipophilic pocket. Modifying this group can dramatically alter the inhibitor's selectivity profile. Replacing a 2,6-dichlorophenyl moiety with a 3,5-dimethoxyphenyl group converted a broad-spectrum kinase inhibitor into a highly selective inhibitor for the fibroblast growth factor receptor (FGFr). nih.govacs.org

For Cholinesterase Inhibition :

The steric and electronic properties of substituents at the C2 and C4 positions significantly affect cholinesterase inhibitory potency. Studies on 2,4-disubstituted pyrimidines revealed that having a C2 aliphatic heterocycloalkyl ring combined with a C4 arylalkylamino substituent could yield potent inhibitors. researchgate.net

Influence of N-Hydroxy Group Modifications and Isosteric Replacements

The N-hydroxyformimidamide group is a critical determinant of the biological activity of these compounds, particularly against metalloenzymes.

Importance of the N-Hydroxy Group : Studies on the 20-HETE synthase inhibitor HET0016 revealed that the unsubstituted N'-hydroxyformamidine moiety is essential for its potent inhibitory activity. nih.gov This functional group is believed to chelate the heme iron atom in the active site of Cytochrome P450 enzymes, which is a common mechanism for inhibitors of metalloenzymes. nih.gov The introduction of a hydroxyl group can profoundly influence a molecule's properties, including its binding energetics and hydrogen-bonding capabilities. acs.orghyphadiscovery.com

Isosteric Replacements : Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. nih.govu-tokyo.ac.jp

Amine as a Hydroxyl Isostere : The amino group (-NH2) is a well-known classical bioisostere of the hydroxyl group (-OH) due to their similar steric size and ability to act as hydrogen bond donors and acceptors. u-tokyo.ac.jp Replacing the N-hydroxy group with an amino or other isosteric group could significantly alter the molecule's binding mode, selectivity, and metabolic stability. However, such a change would likely abrogate the metal-chelating ability that is key for inhibiting certain metalloenzymes.

Other Replacements : Modifications such as truncating the hydroxyl group or replacing it with other functionalities like azido (B1232118) groups or fluorine are common isosteric replacements for the hydroxyl on a ribose ring in nucleoside analogs, which can be conceptually applied. acs.org However, for functionalities like N-hydroxyformimidamide, where the hydroxyl is part of a key chelating pharmacophore, such modifications would be expected to drastically reduce or eliminate activity against metalloenzyme targets like 20-HETE synthase.

Role of Formimidamide Core Structural Variations

The biological activity of formimidamide derivatives is significantly influenced by structural variations within the formimidamide core. The formamidines, a class of compounds characterized by the -N=CH-N- functional group, have demonstrated a range of biological activities, including pesticidal effects. ijpsdronline.com Structure-activity relationship (SAR) studies on related classes of compounds, such as N-hydroxyphthalimide and N-hydroxysulfamide derivatives, provide insights into how modifications to the core structure can impact biological function. nih.govresearchgate.net

For instance, in a study of N-hydroxyphthalimide derivatives, the presence of the N-hydroxy group was found to be crucial for the observed activity. nih.gov Similarly, the synthesis and evaluation of N-hydroxysulfamides as analogs of N-hydroxyurea have demonstrated that modifications to the core structure can lead to potent biological inhibitors. researchgate.net In the context of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, SAR studies revealed that the N-alkyl-N-(pyridin-2-yl)hydroxylamine structure was a key determinant for selective and potent antibacterial activity. nih.gov

Variations in the substituents on the aryl rings of formamidine (B1211174) compounds can also dramatically alter their biological profiles. For example, in a series of 2-hydroxy-N-(alkylphenyl)nicotinamides, the nature and position of alkyl substitutions on the phenyl ring influenced their anti-inflammatory activity. researchgate.net While specific SAR studies on this compound are not extensively detailed in the reviewed literature, the principles derived from related heterocyclic compounds suggest that modifications to the pyrimidine ring, the formimidamide linkage, and the N-hydroxy group would likely lead to significant changes in biological activity.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed in drug design to understand and predict the interaction between a ligand and its target protein at the molecular level. nih.govremedypublications.comnih.gov

Molecular docking studies on pyrimidine derivatives have been instrumental in predicting their binding affinities and analyzing their interaction modes with various protein targets. For instance, docking studies of pyrimidine and pyrrolidine (B122466) derivatives as inhibitors of influenza virus neuraminidase have shown that these compounds can form significant hydrogen bonds with the enzyme's active site. niscpr.res.in In another study, novel pyrimidine derivatives were docked against the SARS-CoV-2 main protease (Mpro), revealing promising antiviral potential. nih.gov

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. For a series of dihydropyrimidine (B8664642) phthalimide (B116566) hybrids designed as DPP-4 inhibitors, molecular docking was used to predict their binding energies and interactions within the active site of the enzyme. mdpi.com These studies typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the protein-ligand complex.

Through the analysis of docked conformations, key molecular determinants for biological activity can be identified. These determinants are specific structural features of the ligand that are crucial for its interaction with the target protein. For 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting cyclin-dependent kinases (CDKs), molecular docking and 3D-QSAR studies helped to identify the structural features responsible for their inhibitory activity. nih.gov

In the case of N-(4-hydroxyphenyl)retinamide, interaction studies with retinoid-binding proteins revealed that the 4-hydroxyl group was essential for its binding to serum retinol-binding protein (RBP). nih.gov This highlights the importance of specific functional groups in mediating protein-ligand interactions. While specific molecular docking studies for this compound were not found in the reviewed literature, the general principles derived from studies on other pyrimidine derivatives suggest that the pyrimidine ring, the N-hydroxy group, and the formimidamide linker are likely to be key determinants of its biological activity, participating in crucial interactions with its molecular targets.

Investigations of Antimicrobial Activity (Non-Human)

Derivatives of pyrimidine have been extensively investigated for their antimicrobial properties against a variety of non-human pathogens. ijpsdronline.comnih.govresearchgate.netmdpi.com The pyrimidine scaffold is a common feature in many biologically active compounds, and its derivatives have shown promise as antibacterial and antifungal agents. nih.govmdpi.com

A number of studies have reported the synthesis and in vitro antimicrobial screening of novel pyrimidine derivatives. For example, a series of pyrimidines bearing a pyronyl side chain were synthesized and tested against gram-positive and gram-negative bacteria, with some compounds showing mild activity against Bacillus subtilis. ijpsdronline.com In another study, various bicyclic and tricyclic pyrimidine derivatives were synthesized and evaluated, with several compounds demonstrating activity against Escherichia coli and Bacillus subtilis. nih.gov

The structural features of these derivatives play a crucial role in their antimicrobial efficacy. Modifications to the pyrimidine core and the nature of substituents can lead to enhanced activity. nih.govnih.govmdpi.com For instance, the introduction of specific functional groups can improve the compound's ability to interact with microbial targets.

Below is a table summarizing the antimicrobial activity of selected pyrimidine derivatives from various studies.

| Compound Class | Test Organism | Activity | Reference |

| Pyrimidines with pyronyl side chain | Bacillus subtilis | Mild | ijpsdronline.com |

| Pyrimidines with pyronyl side chain | Pseudomonas aeruginosa | Minor | ijpsdronline.com |

| Bicyclic pyrimidines | Escherichia coli | Active | nih.gov |

| Bicyclic pyrimidines | Bacillus subtilis | Active | nih.gov |

| Tricyclic pyrimidines | Candida albicans | Active | nih.gov |

| 1,4-dihydropyrimidines | Bacillus subtilis | Moderate to High | researchgate.net |

| 1,4-dihydropyrimidines | Escherichia coli | Moderate to High | researchgate.net |

| Dihydropyrimidinone-coumarin analogues | Staphylococcus aureus | Excellent | mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | Enterococcus faecalis | Potent | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Proteus vulgaris | Potent | nih.gov |

| N-formyl tetrahydropyrimidines | Gram-positive bacteria | Inspirational | chemrevlett.com |

| N-formyl tetrahydropyrimidines | Gram-negative bacteria | Inspirational | chemrevlett.com |

| N-formyl tetrahydropyrimidines | Aspergillus niger | Inspirational | chemrevlett.com |

| Spiropyrrolidines with thiochroman-4-one | Pathogenic organisms | Moderate to Excellent | nih.gov |

While extensive research has been conducted on the antimicrobial potential of various pyrimidine derivatives, specific studies on the non-human antimicrobial activity of this compound were not identified in the reviewed literature. However, the demonstrated activity of the broader class of pyrimidine-containing compounds suggests that this specific derivative may also possess antimicrobial properties worthy of investigation.

Exploration of Antioxidant Potential

The antioxidant potential of a compound is its ability to inhibit the oxidation of other molecules. This is often evaluated by its capacity to scavenge free radicals, which are highly reactive molecules that can damage cells. nih.govresearchgate.net Pyrimidine derivatives have been a subject of interest for their potential antioxidant properties. researchgate.netnih.gov

The free radical scavenging activity of compounds can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and galvinoxyl radical scavenging assays. mdpi.comresearchgate.net These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the free radical. researchgate.net

Studies on various classes of compounds containing hydroxyl groups, such as hydroxybenzylidene hydrazines and hydroxamic acids, have demonstrated significant free radical scavenging activity. mdpi.comnih.govresearchgate.net The number and position of hydroxyl groups on the aromatic ring often correlate with the antioxidant efficiency. researchgate.net For instance, hydroxybenzylidene hydrazines with three hydroxyl groups in the benzylidene moiety were found to be the most effective radical scavengers in one study. mdpi.com

Computational methods, such as Density Functional Theory (DFT), can also be employed to investigate the antioxidant potential of molecules by calculating thermochemical parameters related to mechanisms like hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SETPT). nih.gov

The table below presents the antioxidant activity of some related compound classes.

| Compound Class | Antioxidant Activity Metric | Result | Reference |

| Hydroxyureas | DPPH Radical Scavenging (EC50) | Higher than BHA | nih.gov |

| Hydroxamic Acids | Fe2+ Ion Chelation | Stronger than quercetin | nih.gov |

| Hydroxamic Acids | β-carotene-linoleic acid oxidation inhibition | As effective as BHA | nih.gov |

| Hydroxybenzylidene Hydrazines (with 3 OH groups) | DPPH, GOR, ABTS Radical Scavenging | Most effective | mdpi.com |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives | Electron Donation Potential (calculated) | Promising | nih.gov |

While the antioxidant potential of various pyrimidine and hydroxyl-containing compounds has been established, specific experimental or theoretical studies on the antioxidant activity of this compound were not found in the reviewed literature. The presence of the N-hydroxy group suggests that this compound could potentially exhibit free radical scavenging activity, but further investigation is required to confirm this.

Coordination Chemistry and Catalytic Applications of N Hydroxy N Pyrimidin 4 Yl Formimidamide

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-Hydroxy-N-(pyrimidin-4-yl)formimidamide typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex. Characterization of these complexes is achieved through a combination of spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as elemental analysis.

The reaction of N-hydroxy-N,N'-diarylformamidine ligands, which are structurally related to this compound, with hydrated copper acetate (B1210297) has been shown to yield mononuclear Cu(II) complexes with the general formula [Cu(L)₂]. nih.gov In a typical synthesis, the ligand is dissolved in a suitable solvent, and a solution of the copper(II) salt is added, leading to the formation of the complex.

The resulting copper(II) complexes can be characterized by various spectroscopic methods. For instance, in analogous N-hydroxy-N,N'-diarylformamidine copper(II) complexes, the molecular structures have been determined by single-crystal X-ray diffraction, revealing a square planar geometry around the copper(II) center with a near C₂ symmetry. nih.gov

Table 1: Synthesis of Copper(II) Complexes with N-Hydroxy-N,N'-diarylformamidines nih.gov

| Ligand | Copper Salt | Resulting Complex |

|---|---|---|

| N-hydroxy-N,N'-(phenyl)formamidine | Hydrated copper acetate | [Cu(N-hydroxy-N,N'-(phenyl)formamidine)₂] |

| N-hydroxy-N'-(4-methylphenyl)formamidine | Hydrated copper acetate | [Cu(N-hydroxy-N'-(4-methylphenyl)formamidine)₂] |

| N-hydroxy-N,N'-(2,6-dimethylphenyl)formamidine | Hydrated copper acetate | [Cu(N-hydroxy-N,N'-(2,6-dimethylphenyl)formamidine)₂] |

The synthesis of palladium(II) complexes with ligands containing pyrimidinyl and formamidine (B1211174) moieties has been reported, suggesting that this compound can also form stable complexes with palladium(II). For instance, a pyrimidyl formamidine-based palladium(II) complex has been synthesized and characterized. While specific synthetic details for the N-hydroxy derivative are not extensively documented in the provided search results, general methods for the synthesis of palladium(II) complexes with related ligands can be considered. These often involve the reaction of a palladium(II) salt, such as palladium(II) chloride, with the ligand in a suitable solvent. orientjchem.org

The characterization of such complexes would involve spectroscopic techniques like IR and NMR to confirm the coordination of the ligand to the palladium center. The coordination of palladium(II) with N-ethyl-N'-pyrimidin-2-ylthiourea, a related ligand, has been shown to occur through the sulfur and a pyrimidine (B1678525) nitrogen atom.

While the coordination chemistry of this compound with copper and palladium has been a primary focus, the ligand's versatile donor set allows for the formation of complexes with a range of other transition metals. Research on related N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine has shown the formation of stable complexes with chromium(III), manganese(II), nickel(II), and cadmium(II) ions. nih.gov In these complexes, the hydroxylamine (B1172632) ligand can coordinate in different modes. For example, with chromium(III), a side-on coordination has been observed, while with manganese(II), nickel(II), and cadmium(II), coordination occurs via the nitrogen atom. nih.gov This suggests that this compound could also form complexes with these metals, potentially exhibiting diverse coordination geometries and electronic properties.

Structural Analysis of Coordination Compounds

Single-crystal X-ray diffraction studies on copper(II) complexes of N-hydroxy-N,N'-diarylformamidines have provided detailed structural information. nih.gov In these complexes, the ligands typically act as bidentate chelating agents, coordinating to the copper(II) ion through the oxygen atom of the hydroxylamino group and one of the nitrogen atoms of the formamidine core. The resulting complexes often exhibit a square planar geometry. nih.gov The conformation of the ligand upon coordination is influenced by steric and electronic factors of the substituents on the formamidine framework.

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative Copper(II) Complex with N-hydroxy-N,N'-(2,6-diisopropylphenyl)formamidine nih.gov

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Cu-O | 1.90 | O-Cu-N | 85.0 |

| Cu-N | 2.00 | O-Cu-O' | 180.0 |

Note: The data presented is illustrative and based on analogous compounds. Actual values for the title compound may vary.

This compound possesses multiple potential coordination sites: the nitrogen atoms of the pyrimidine ring, the nitrogen atoms of the formamidine group, and the oxygen atom of the hydroxylamino moiety. This versatility allows for various binding modes, including monodentate, bidentate, and bridging coordination.

In the context of related formamidine ligands, bidentate coordination is a common binding mode. For instance, in copper(II) complexes of N-hydroxy-N,N'-diarylformamidines, the ligand chelates to the metal center through the hydroxylamino oxygen and a formamidine nitrogen, forming a stable five-membered ring. nih.gov The pyrimidine nitrogen of this compound offers an additional coordination site, potentially leading to more complex coordination behavior, including the formation of polynuclear structures where the ligand bridges two or more metal centers.

The coordination geometry around the metal center is dictated by the nature of the metal ion, the ligand-to-metal ratio, and the steric and electronic properties of the ligand. As observed with analogous copper(II) complexes, a square planar geometry is common. nih.gov For palladium(II) complexes, square planar is also a prevalent coordination geometry. For other transition metals, a wider range of geometries, including tetrahedral and octahedral, can be anticipated depending on the specific metal and its oxidation state.

Advanced Research Directions and Future Perspectives

Rational Design and Synthesis of Novel N-Hydroxy-N-(pyrimidin-4-yl)formimidamide Derivatives

Key areas for modification include:

Substitution on the Pyrimidine (B1678525) Ring: Introducing various substituents (e.g., alkyl, aryl, halogen, amino groups) at different positions of the pyrimidine ring can significantly influence electronic properties, steric hindrance, and potential interactions with biological targets. nih.gov

Alterations to the N-Hydroxy Group: While the N-hydroxy group is a critical feature, its properties can be fine-tuned through bioisosteric replacement or by converting it into a prodrug moiety to improve pharmacokinetic properties.

The synthesis of such novel derivatives often involves multi-step reaction sequences, starting from commercially available pyrimidine precursors. mdpi.com Cyclocondensation reactions are commonly employed to construct the pyrimidine core, followed by functional group interconversions to install the desired substituents and the N-hydroxyformimidamide side chain. nih.gov

Table 1: Potential Modifications and Predicted Impacts on this compound Derivatives

| Modification Site | Example Substituents | Potential Impact | Rationale |

| Pyrimidine Ring (C2, C5, C6 positions) | Phenyl, Pyridyl, Morpholine | Enhanced potency, altered selectivity, improved solubility | Substituents can form additional interactions with target proteins and modify lipophilicity. nih.govresearchgate.net |

| Formimidamide Nitrogen | Methyl, Ethyl | Modulated hydrogen bonding, altered metabolic stability | N-alkylation can prevent certain metabolic pathways and change donor/acceptor patterns. |

| N-Hydroxy Group | O-Acetyl, O-Glycosyl (Prodrugs) | Improved bioavailability, controlled release | Masking the polar hydroxyl group can enhance cell permeability. |

| Pyrimidine Nitrogen (N1, N3) | Alkyl chains, Aromatic rings | Altered planarity and stacking interactions | Substitution can influence the overall shape and electronic distribution of the heterocyclic core. |

Exploration of Emerging Biological Targets and Signaling Pathways

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of diseases. nih.gov Derivatives have shown activity against kinases, viruses, and microbes. nih.govgoogle.com The N-hydroxy functionality is also a key feature in several bioactive compounds, including hydroxamic acids that act as metalloenzyme inhibitors (e.g., histone deacetylase inhibitors). nih.gov This dual-feature composition suggests that this compound derivatives could interact with a variety of biological targets.

Future research should focus on screening these compounds against emerging and validated targets, including:

Kinases: Many pyrimidine derivatives are potent kinase inhibitors. google.comresearchgate.net Screening against panels of kinases involved in oncology and inflammatory diseases (e.g., EGFR, Aurora kinases, PI3K) could reveal novel therapeutic applications. researchgate.netnih.gov

Viral Enzymes: Nucleoside analogs containing a pyrimidine core, such as N4-hydroxycytidine (NHC), have demonstrated potent antiviral activity, notably against SARS-CoV-2. nih.gov Investigating derivatives of this compound for inhibition of viral polymerases or proteases is a promising direction. nih.gov

Metalloenzymes: The N-hydroxyformimidamide moiety may act as a chelating group for metal ions in the active sites of enzymes like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), suggesting a potential role in cancer and inflammatory disorders.

Phospholipases: Pyrimidine-based compounds have been developed as inhibitors of enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling. nih.govresearchgate.net

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Example(s) | Therapeutic Area | Rationale |

| Protein Kinases | Epidermal Growth Factor Receptor (EGFR), Aurora Kinases | Oncology | The pyrimidine core is a common scaffold for ATP-competitive kinase inhibitors. researchgate.netresearchgate.net |

| Viral Enzymes | HIV Integrase, SARS-CoV-2 RNA Polymerase | Infectious Disease | N-substituted hydroxypyrimidinones are known HIV integrase inhibitors; N-hydroxy nucleosides show antiviral effects. nih.govgoogle.com |

| Metalloenzymes | Histone Deacetylases (HDACs) | Oncology, Neurology | The N-hydroxy group can chelate the zinc ion in the enzyme's active site. nih.govnih.gov |

| Lipid Signaling Enzymes | NAPE-PLD, Dipeptidyl peptidase-IV (DPP-IV) | Metabolic Disease, Inflammation | Pyrimidine carboxamides and related structures inhibit NAPE-PLD; pyrimidine is a core nucleus in DPP-IV inhibitors. nih.govchemmethod.com |

Development of Integrated Computational-Experimental Design Strategies

To accelerate the discovery and optimization of lead compounds, an integrated approach combining computational (in silico) and experimental methods is essential. This strategy allows for the rapid evaluation of large virtual libraries of derivatives, prioritizing the synthesis of compounds with the highest predicted activity and most favorable drug-like properties. researchgate.netchemmethod.com

A typical integrated workflow would involve:

Target Identification and Homology Modeling: If the 3D structure of the biological target is unknown, a homology model can be built based on related protein structures.

Molecular Docking: The parent compound and a virtual library of its derivatives are docked into the active site of the target protein to predict binding modes and affinities. researchgate.netresearchgate.net

In Silico ADMET Profiling: Computational tools are used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to eliminate candidates with poor pharmacokinetic profiles early on. researchgate.net

Prioritization and Synthesis: Based on docking scores and ADMET predictions, a smaller, more focused set of compounds is selected for chemical synthesis. chemmethod.comchemmethod.com

In Vitro Biological Evaluation: The synthesized compounds are then tested in biochemical and cell-based assays to determine their actual potency and validate the computational predictions. chemmethod.com

Iterative Optimization: The experimental results are used to refine the computational models, and the cycle is repeated to design the next generation of more potent and selective compounds. mdpi.com

This iterative cycle of design, synthesis, and testing significantly reduces the time and resources required compared to traditional high-throughput screening campaigns.

Potential for New Material Science Applications

Beyond pharmacology, the structural features of this compound derivatives make them attractive candidates for applications in material science, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com

The pyrimidine ring and the formimidamide group contain multiple nitrogen and oxygen atoms that can act as Lewis basic sites, making them excellent ligands for coordinating with metal ions. nih.gov The ability to systematically modify the peripheral groups on the pyrimidine core allows for fine-tuning of the resulting material's properties.

Potential research directions include:

Synthesis of Coordination Polymers: Reacting derivatives with various transition metal salts (e.g., Cu(II), Zn(II), Cd(II)) could lead to the formation of one-, two-, or three-dimensional coordination polymers. mdpi.comnih.gov

Tunable Properties: The choice of metal ion and the specific substitutions on the organic ligand can influence the structural, electronic, magnetic, and optical properties of the resulting materials.

Applications: These novel materials could find applications in areas such as catalysis, gas storage, chemical sensing, and even as controlled-release systems for therapeutic agents. rsc.org

Investigation of Intellectual Property and Patent Landscape in Related Chemical Space

A thorough analysis of the intellectual property (IP) and patent landscape is crucial before embarking on extensive research and development. The chemical space of pyrimidine derivatives is well-explored, with numerous patents covering their use in various therapeutic areas. nih.gov

Key aspects of an IP investigation would include:

Freedom-to-Operate Analysis: Determining whether the core this compound scaffold or its close analogs are already claimed in existing patents.

Patentability Assessment: Identifying novel and non-obvious derivatives that could be the subject of new patent applications. Patents may claim specific compounds (composition of matter), methods of synthesis, or methods of use for treating specific diseases. google.comgoogle.com

Competitive Intelligence: Understanding the patent strategies of competitors in the fields of kinase inhibitors, antivirals, and other relevant therapeutic areas can inform research and development decisions.

The patent literature for pyrimidine derivatives is extensive, covering applications from oncology to infectious diseases. google.comnih.gov A successful IP strategy will likely focus on novel substitution patterns that confer unexpected improvements in activity, selectivity, or pharmacokinetic properties, thereby creating a unique and defensible patent position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.